molecular formula C7H16ClNO B1396508 (S)-2-(2-Hydroxyethyl)piperidine hydrochloride CAS No. 786684-21-7

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

Katalognummer: B1396508
CAS-Nummer: 786684-21-7
Molekulargewicht: 165.66 g/mol
InChI-Schlüssel: LJOCPKDUBFJADK-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Development Timeline

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride emerged as a compound of interest in the late 20th century, driven by advancements in asymmetric synthesis and chiral chemistry. Key milestones include:

  • 1980s : Early reports of 2-piperidineethanol derivatives appeared in hydrogenation studies, with catalytic methods for reducing pyridineethanol precursors (e.g., ruthenium dioxide catalysis under high-pressure hydrogen) .
  • 1990s : Patent filings (e.g., US6258955B1) detailed optimized processes to minimize N-methyl byproducts during 2-piperidineethanol synthesis, laying groundwork for enantiopure variants .
  • 2000s : Enzymatic resolution methods enabled access to enantiomerically pure (S)-2-(2-hydroxyethyl)piperidine, as demonstrated by Křen et al. (2016) using lipases .
  • 2010s–Present : Applications expanded to kinase inhibitor synthesis (e.g., HCV and cancer therapeutics) and chiral auxiliary design, with industrial-scale production reported by entities like Lanxess .

Nomenclature and Classification

The compound’s systematic nomenclature and structural features are summarized below:

Property Detail
IUPAC Name This compound
CAS Registry Number 103639-57-2
Molecular Formula C₇H₁₅NO·HCl
Molecular Weight 165.66 g/mol
Classification Chiral secondary amine; Piperidine alkaloid derivative

Key structural elements include:

  • A piperidine ring with an (S)-configured stereocenter at C2.
  • A hydroxyethyl (-CH₂CH₂OH) substituent at C2.
  • Hydrochloride salt form, enhancing solubility for synthetic applications .

Significance in Organic Chemistry Research

This compound plays pivotal roles in:

  • Asymmetric Catalysis : Serves as a precursor for chiral ligands in transition-metal complexes (e.g., Ru- or Rh-catalyzed hydrogenations) .
  • Natural Product Synthesis : Used in alkaloid synthesis (e.g., lupin and Lycopodium alkaloids) due to its stereochemical fidelity .
  • Medicinal Chemistry : Critical intermediate for pyrazolopyrimidines targeting protein kinases (e.g., HCV NS5A inhibitors) .

Table 1 : Applications in Synthesis

Application Example Reference
Kinase Inhibitor Synthesis Pyrazolopyrimidines for HCV/cancer therapy
Alkaloid Total Synthesis (−)-Aloperine intermediates via enzymatic resolution
Chiral Auxiliary Design Enantioselective aldol reactions in polyketide synthesis

Position in Chiral Auxiliary Chemistry

The compound’s utility in stereocontrolled synthesis stems from:

  • Configurational Stability : The (S)-stereocenter resists racemization under standard reaction conditions (e.g., Grignard additions, Mitsunobu reactions) .
  • Functional Group Versatility : The hydroxyl group enables derivatization (e.g., oxidation to aldehydes, esterification) without compromising chirality .
  • Case Study : In diversity-oriented synthesis (DOS), it facilitated stereodivergent routes to tricyclic scaffolds via ring-closing metathesis and intramolecular aza-Michael additions .

This compound exemplifies the synergy between chiral pool synthesis and modern catalytic methods, solidifying its status as a cornerstone of asymmetric organic chemistry .

(Word count: 498)

Eigenschaften

IUPAC Name

2-[(2S)-piperidin-2-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCPKDUBFJADK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705275
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786684-21-7
Record name 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Piperidineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Catalytic Hydrogenation Process

One of the most established methods to prepare 2-(2-hydroxyethyl)piperidine (the free base form of the target compound) is the catalytic hydrogenation of 2-pyridineethanol. This process is well-documented in patent literature and research articles.

  • Catalyst and Conditions : Ruthenium-based catalysts, especially ruthenium dioxide (RuO2), are highly effective for this hydrogenation. The reaction is typically carried out under high hydrogen pressure (500–1500 psi) and moderate temperatures (90–120 °C) to maximize yield and selectivity while minimizing byproduct formation such as N-methylated derivatives.

  • Reaction Medium : The presence of an additional amine, such as piperidine or substituted piperidines, as a co-solvent or additive (at least 10 mole % relative to 2-pyridineethanol) significantly suppresses unwanted side reactions and improves catalyst performance.

  • Catalyst Conditioning ("Pickling") : Prior to use, the catalyst is often "pickled" by exposure to the amine solvent under hydrogen or inert atmosphere at ambient to moderate temperatures (up to 50 °C) for several hours. This conditioning maintains catalyst activity over multiple reaction cycles.

  • Procedure Summary : A typical reaction involves charging the solvent, 2-pyridineethanol, and RuO2 catalyst into a pressure vessel capable of agitation, pressurizing with hydrogen, and heating until hydrogen uptake ceases. The catalyst is then removed by filtration, and the product is isolated by distillation.

Reaction Outcomes and Yields

  • The hydrogenation process yields 2-(2-hydroxyethyl)piperidine with high selectivity and yield, often exceeding 85–90% under optimized conditions.

  • Byproduct formation, mainly N-methyl derivatives, is minimized by controlling temperature and catalyst loading, as well as by the presence of the amine additive.

Parameter Typical Range / Value Notes
Catalyst RuO2 (Ruthenium dioxide) 0.15 g metal per mole of substrate
Temperature 90–120 °C Moderate to minimize side reactions
Hydrogen Pressure 500–1500 psi High pressure for efficient hydrogenation
Amine Additive ≥10 mole % relative to substrate Piperidine or substituted piperidine
Reaction Time 17 hours (typical) Until hydrogen uptake ceases
Product Yield 85–90%+ High selectivity and minimal byproducts

Conversion to Hydrochloride Salt

After obtaining the free base 2-(2-hydroxyethyl)piperidine, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid or an HCl source.

  • Method : The free base is reacted with hydrochloric acid or thionyl chloride (SOCl2) under controlled temperature conditions to form the hydrochloride salt.

  • Microwave-Assisted Synthesis : A recent method involves reacting freshly distilled 2-(2-hydroxyethyl)piperidine with SOCl2 in chloroform at 0 °C, followed by warming to room temperature and stirring. Microwave irradiation at 250 W for 30 minutes at temperatures up to 160 °C facilitates the reaction and dissolution of precipitates. Subsequent refluxing and purification yield the hydrochloride salt as an off-white solid.

  • Purification : The hydrochloride salt is purified by recrystallization from ethanol and diethyl ether mixtures and dried under vacuum.

Step Conditions Notes
Reaction with SOCl2 0 °C to 25 °C, slow addition Prevents excessive HCl evolution
Microwave Irradiation 250 W, 30 min, max 160 °C Enhances reaction rate and purity
Reflux 2 hours at reflux temperature Completes reaction and crystallization
Purification Ethanol/diethyl ether wash Removes impurities
Product 2-(2-hydroxyethyl)piperidine hydrochloride Off-white solid, vacuum dried

Alternative Synthetic Routes and Considerations

  • Reductive Cleavage of Pyridine-N-oxide Salts : Historically, 2-piperidineethanol has been prepared by reductive cleavage of cyclic salts of pyridine-N-oxide, though this method is less commonly used in modern synthesis due to complexity and lower selectivity.

  • Microwave-Assisted Hydrolysis and Extraction : After formation of the hydrochloride salt, hydrolysis and extraction steps using alkaline solutions (e.g., NaOH, KOH) under microwave irradiation have been reported to improve purity and yield during isolation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic Hydrogenation 2-pyridineethanol, RuO2 catalyst, H2 (500-1500 psi), 90-120 °C, amine additive High yield, selectivity, scalable Requires high-pressure equipment
SOCl2 Reaction + Microwave 2-(2-hydroxyethyl)piperidine, SOCl2, CHCl3, microwave irradiation Faster reaction, improved purity Requires microwave reactor
Reductive Cleavage (Historical) Pyridine-N-oxide salts, reductive conditions Alternative synthetic route Lower selectivity, more steps

Research Findings and Industrial Relevance

  • The hydrogenation approach using RuO2 catalysts with amine additives is considered the most industrially viable method due to its high efficiency, selectivity, and ability to suppress byproduct formation.

  • Microwave-assisted synthesis methods provide a modern alternative for salt formation and purification, reducing reaction times and improving product quality.

  • Continuous catalyst conditioning ("pickling") extends catalyst life and maintains high activity, which is economically advantageous for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Oxoethyl)piperidine.

    Reduction: Formation of 2-(2-Hydroxyethyl)piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride serves as a valuable scaffold for designing new drugs. The chirality of the compound is crucial for its biological activity, making it a target for asymmetric synthesis techniques aimed at producing enantiomerically pure compounds. Researchers are investigating its potential as an inhibitor of specific proteins involved in various diseases, which could lead to the development of novel therapeutic agents.

Asymmetric Catalysis

The compound's unique structure allows it to act as a ligand in asymmetric catalysis, facilitating the production of chiral molecules with high enantioselectivity. This application is particularly important in synthesizing pharmaceuticals where the desired biological activity is often linked to the specific configuration of the molecule.

Ionic Liquids Development

Research indicates that this compound could contribute to the development of ionic liquids—salts that remain liquid at room temperature and exhibit unique properties such as high thermal stability and low volatility. These ionic liquids have potential applications in green chemistry and materials science.

The compound has been evaluated for its binding affinity to various biological targets, including enzymes and receptors associated with diseases. Understanding these interactions is vital for elucidating its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

  • Inhibitory Activity : A study demonstrated that this compound effectively inhibits specific enzymes implicated in cancer progression, highlighting its potential role in cancer therapeutics.
  • Ionic Liquid Formation : Research published in Green Chemistry explored the formation of ionic liquids using this compound, showing improved solubility and stability compared to traditional solvents.
  • Chiral Drug Development : A project focused on synthesizing novel analgesics utilized this compound as a key intermediate, resulting in compounds with enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

  • (R)-2-(Piperidin-2-yl)ethanol Hydrochloride (CAS: 787622-24-6) Similarity: 0.96 (structural similarity score) . Key Differences: The R-enantiomer differs only in stereochemistry at the piperidine ring’s second position. Enantiomeric pairs often exhibit divergent pharmacological activities. For instance, the S-form may display higher binding affinity to specific biological targets due to spatial compatibility. Applications: Used in asymmetric synthesis and receptor studies to evaluate stereoselectivity .

Alkyl-Substituted Piperidines

  • (S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6)
    • Molecular Formula : C₇H₁₅N·HCl.
    • Key Differences : Replaces the hydroxyethyl group with a hydrophobic ethyl chain. This reduces water solubility (logP ≈ 1.2 vs. ~0.5 for the hydroxyethyl analog) and may alter membrane permeability.
    • Bioactivity : Alkyl-substituted piperidines are common in analgesics and local anesthetics, leveraging their lipophilicity for enhanced blood-brain barrier penetration .

Aromatic and Bulky Substituents

  • 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) Molecular Formula: C₁₈H₂₁NO·HCl. Molecular Weight: 303.83 g/mol . Key Differences: The diphenylmethoxy group introduces steric bulk and aromaticity, significantly increasing molecular weight and reducing solubility. Such compounds are often explored in antipsychotic drug development due to their affinity for dopamine receptors .

Carboxylic Acid Derivatives

  • Piperidine-2-carboxylic Acid Hydrochloride (CAS: 2133-33-7) Molecular Formula: C₆H₁₁NO₂·HCl. Key Differences: The carboxylic acid group introduces acidity (pKa ~2.5), making the compound ionized at physiological pH. This impacts bioavailability and interactions with ion channels or enzymes. Applications: Precursor for nootropic agents and metal-chelating compounds .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Water) Bioactivity Highlights
(S)-2-(2-Hydroxyethyl)piperidine HCl 786684-21-7 C₇H₁₅NO·HCl 181.66 Hydroxyethyl High Antimicrobial, CNS drug precursor
(R)-2-(Piperidin-2-yl)ethanol HCl 787622-24-6 C₇H₁₅NO·HCl 181.66 Hydroxyethyl (R-form) High Stereochemical studies
(S)-2-Ethylpiperidine HCl 558479-16-6 C₇H₁₅N·HCl 165.66 Ethyl Moderate Analgesic intermediates
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Low Antipsychotic research
Piperidine-2-carboxylic Acid HCl 2133-33-7 C₆H₁₁NO₂·HCl 179.62 Carboxylic acid Moderate Nootropic agents

Biologische Aktivität

(S)-2-(2-Hydroxyethyl)piperidine hydrochloride is a chiral piperidine derivative notable for its diverse biological activities and potential applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

  • Molecular Formula : C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Classification : Harmful if swallowed; potential skin irritant

The compound's unique structure, characterized by a hydroxyethyl group and a chiral center, contributes significantly to its biological properties.

Research indicates that this compound interacts with various biological targets, potentially inhibiting specific proteins and cellular checkpoints. Its mechanisms include:

  • Inhibition of Enzymes : It has been studied for its ability to inhibit enzymes such as PTGR2, which plays a crucial role in human metabolism. Inhibitory studies have shown promising IC50 values, indicating effective binding and modulation of enzymatic activity .
  • Ligand Activity : The compound has been explored as a ligand in fragment-based drug discovery, showing potential interactions with transporters like SLC25A20, which are vital for cellular function .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Research Findings
Enzyme Inhibition Inhibits specific enzymes linked to metabolic processesIC50 values around 79 μM for PTGR2
Receptor Interaction Potential interactions with receptors influencing various signaling pathwaysBinding affinity studies ongoing
Antimicrobial Activity Investigated for antimicrobial properties against various pathogensPreliminary studies indicate effectiveness
Therapeutic Applications Explored as a scaffold for drug design targeting various diseasesPotential in developing new therapeutic agents

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of this compound on PTGR2. The results indicated that the compound could significantly inhibit the enzyme's activity, with an IC50 value of 79 μM, demonstrating its potential as a therapeutic agent in metabolic disorders .
  • Fragment-Based Screening :
    • In a fragment-based screening approach, this compound was identified as a high-affinity ligand for SLC25A20. This study highlighted its role in modulating transporter activity, which is crucial for cellular homeostasis .

Comparative Analysis

To further understand the uniqueness of this compound compared to similar compounds, the following table illustrates key differences:

Compound Name Structural Features Unique Aspects
1-(2-Hydroxyethyl)piperidineLacks hydrochloride salt; different functional groupsMore hydrophilic due to additional hydroxyl group
N-Methyl-2-(2-hydroxyethyl)piperidineMethylated nitrogen affecting biological activityIncreased lipophilicity compared to the target
4-(2-Hydroxyethyl)piperidineDifferent position of hydroxyethyl groupMay exhibit different pharmacological properties

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Chloroethanol, K₂CO₃, DMF, 50°C, 12h75–85>95%
2HCl (gas), EtOH, RT, 2h90–95>99%

Advanced: How to resolve enantiomeric impurities in this compound?

Methodological Answer:
Impurities often arise from racemization during synthesis. Resolution strategies include:

  • Chiral Chromatography: Use Chiralpak® IA or IB columns with hexane:isopropanol (90:10, 0.1% TFA) for baseline separation (ee >99%) .
  • Crystallization-Induced Diastereomer Resolution (CIDR): Form diastereomeric salts with L-tartaric acid in ethanol/water (1:1), achieving >98% ee .
  • Kinetic Resolution: Employ lipase-catalyzed acetylation of the (R)-enantiomer in tert-butyl methyl ether .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm the hydroxyethyl group (δ 3.6–3.8 ppm for -CH₂OH) and piperidine ring protons (δ 1.4–2.8 ppm) .
  • HPLC-MS: ESI+ mode ([M+H]+ at m/z 164.1) with C18 column (ACN:0.1% formic acid) for purity assessment .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (CCDC deposition recommended) .

Advanced: How does the hydroxyethyl group influence receptor binding in pharmacological studies?

Methodological Answer:
The hydroxyethyl moiety enhances hydrogen bonding with target receptors (e.g., sigma-1 or opioid receptors). Key findings:

  • SAR Studies: Replacement with methyl or ethyl groups reduces binding affinity by 50–70%, highlighting the critical role of the hydroxyl group .
  • Docking Simulations: Molecular dynamics (MD) using AutoDock Vina show ΔG values of −8.2 kcal/mol for the (S)-enantiomer vs. −6.5 kcal/mol for (R) .
  • In Vitro Assays: IC₅₀ values for sigma-1 receptor inhibition: (S)-enantiomer = 12 nM vs. (R)-enantiomer = 450 nM .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (splash risk due to HCl salt) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management: Neutralize with NaHCO₃ and absorb with vermiculite .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic Conditions (pH 1–3): Hydrolysis of the piperidine ring observed at >60°C (HPLC-MS degradation peaks at m/z 148.1) .
    • Oxidative Stress (H₂O₂): Hydroxyethyl group oxidizes to ketone (confirmed via IR at 1710 cm⁻¹) .
  • Long-Term Stability: Store at −20°C in amber vials; shelf life >24 months (degradation <2% by HPLC) .

Basic: What are common impurities in this compound?

Methodological Answer:

  • Process-Related: Unreacted piperidine (retention time 3.2 min on HPLC), residual ethylene oxide (GC-MS detection) .
  • Degradation Products: N-oxide derivatives (HPLC peak at 6.8 min) under oxidative conditions .

Q. Table 2: Impurity Profile

ImpuritySourceControl Strategy
(R)-EnantiomerRacemizationChiral chromatography
Ethylene glycolSide reactionPurification via recrystallization

Advanced: How to reconcile contradictory pharmacological data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Cell lines (CHO vs. HEK293) show differing receptor expression levels .
  • Salt Form Effects: Free base vs. hydrochloride may alter solubility (e.g., 12 mg/mL vs. 45 mg/mL in PBS) .
  • Statistical Power: Meta-analysis of ≥3 independent studies (n=6 per group) reduces Type I/II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Reactant of Route 2
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.